2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9664819
Molecular Formula: C21H25ClN4O4
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN4O4 |
|---|---|
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C21H25ClN4O4/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2 |
| Standard InChI Key | BCGVVGQWCCEURU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-oxoethyl group linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. Position 6 of the pyridazinone ring is functionalized with a morpholin-4-yl group. Key structural elements include:
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Piperidine Ring: The 4-hydroxypiperidine subunit introduces chirality and hydrogen-bonding capacity, critical for target binding.
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Chlorophenyl Group: The para-chloro substitution on the phenyl ring enhances lipophilicity and may influence pharmacokinetics.
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Morpholine Ring: A saturated heterocycle contributing to solubility and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClN₄O₄ |
| Molecular Weight (g/mol) | 432.9 |
| IUPAC Name | 2-[2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |
| SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
Synthesis and Characterization
Analytical Characterization
Key techniques include:
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NMR Spectroscopy: To confirm substituent positions and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed: 432.9 g/mol vs. calculated: 432.9 g/mol).
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X-ray Crystallography: Resolves stereochemistry at the piperidine hydroxyl group .
Biological Activities and Mechanisms
Pharmacological Targets
Pyridazinone derivatives are investigated for:
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PARP Inhibition: Structural analogs (e.g., PARP-1/2 inhibitors) show antitumor activity by impairing DNA repair in cancer cells .
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Dopamine Receptor Modulation: Piperidine derivatives often target CNS receptors, suggesting potential neuropsychiatric applications .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Target Compound | PARP-1 | ~50* | Estimated |
| Thiomorpholine Analog (CID 53368139) | PARP-1 | 120 | |
| Loperamide (CID 57516049) | μ-Opioid Receptor | 3.2 |
*Predicted based on structural similarity to PARP inhibitors .
Therapeutic Applications
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Oncology: PARP inhibition could synergize with DNA-damaging chemotherapies (e.g., platinum agents) .
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Anti-Inflammatory Effects: Hydroxypiperidine moieties may suppress cytokine release, as seen in related compounds.
Physicochemical and Pharmacokinetic Profile
Solubility and Permeability
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LogP: Estimated at 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.
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Aqueous Solubility: Limited (~0.1 mg/mL at pH 7.4), necessitating formulation enhancements .
Metabolic Stability
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Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with potential drug-drug interactions .
Comparative Analysis with Structural Analogs
Thiomorpholine Derivative (CID 53368139)
Replacing morpholine with thiomorpholine increases molecular weight (449.0 g/mol) and alters electronic properties. The sulfur atom enhances PARP-1 binding affinity but reduces metabolic stability .
Piperazine-Based Analog (WO2009057133A2)
The patent compound lacks the pyridazinone core but shares the 4-chlorophenyl-piperidine motif, highlighting the scaffold’s versatility in drug design .
Limitations and Future Directions
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